7-Bromo-4-chloro-6-fluoroquinoline
CAS No.: 1443378-60-6
Cat. No.: VC8341957
Molecular Formula: C9H4BrClFN
Molecular Weight: 260.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443378-60-6 |
|---|---|
| Molecular Formula | C9H4BrClFN |
| Molecular Weight | 260.49 g/mol |
| IUPAC Name | 7-bromo-4-chloro-6-fluoroquinoline |
| Standard InChI | InChI=1S/C9H4BrClFN/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H |
| Standard InChI Key | DLAIAXCCQGNMEN-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)F)Br |
| Canonical SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)F)Br |
Introduction
Chemical Architecture and Physicochemical Profile
The molecular structure of 7-bromo-4-chloro-6-fluoroquinoline features a bicyclic quinoline core substituted with bromine (C7), chlorine (C4), and fluorine (C6) atoms. This arrangement creates a polarized electron distribution that enhances reactivity at the C7 position while stabilizing the aromatic system through inductive effects. Comparative analysis with methyl-substituted analogs, such as 7-bromo-4-chloro-6-fluoro-2-methylquinoline (C₁₀H₇BrClFN), reveals that the absence of the C2 methyl group reduces steric hindrance, potentially increasing accessibility for nucleophilic attacks or metal-catalyzed coupling reactions .
Key physicochemical parameters derived from analogous compounds include:
These data, while specific to the methylated derivative, provide foundational insights into the electronic environment and structural stability of the parent compound.
Synthetic Methodologies and Optimization
The synthesis of 7-bromo-4-chloro-6-fluoroquinoline derivatives typically follows a multi-step halogenation strategy. A representative protocol for the methyl-substituted analog involves:
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Iridium-Catalyzed Borylation:
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Substrate: 6-Fluoroquinoline derivatives (e.g., 4-chloro-6-fluoro-2-methylquinoline)
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Conditions: [Ir(OMe)COD]₂ (1.5 mol%), B₂pin₂ (1.1 equiv), THF, 80°C, 12–18 h
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Outcome: C7-borylated intermediate (e.g., 4-chloro-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylquinoline) in 55–95% yield .
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Copper-Mediated Halogenation:
While this pathway optimizes yield and regioselectivity for methylated derivatives, adaptation to the non-methylated system would require modification of starting materials and potential adjustment of catalytic conditions to account for reduced steric guidance.
Functionalization and Derivative Synthesis
The C7 bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions:
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Suzuki–Miyaura Coupling:
Palladium-catalyzed reactions with aryl boronic acids enable introduction of diverse aryl groups, as demonstrated in the synthesis of biarylquinoline derivatives (82–90% yields) . -
Buchwald–Hartwig Amination:
Piperidine and other amines undergo coupling with brominated intermediates to yield C7-aminated quinolines, expanding biological activity profiles . -
Hydrolysis and Alcoholysis:
Acidic hydrolysis converts boronate esters to boronic acids (e.g., 13a, 53% yield), while alcoholysis produces trifluoroborate salts for enhanced stability .
These transformations highlight the compound’s utility as a synthetic intermediate in drug discovery pipelines.
Spectroscopic Characterization and Analytical Data
Detailed spectral analysis of the methyl-substituted analog provides benchmarks for structural verification:
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¹³C NMR (CDCl₃):
δ 158.8 (d, J=3 Hz, C4), 156.2 (d, J=250 Hz, C6-F), 145.2 (C2), 124.2 (d, J=9 Hz, C7-Br) . -
HRMS (ESI-TOF):
[M + H]⁺ observed at m/z 273.9424 (calc. 273.9429 for C₁₀H₇BrClFN) . -
¹⁹F NMR:
Single resonance at -108 ppm confirms fluorine’s electronic environment .
Application of these analytical techniques to the non-methylated derivative would require recalibration but follows established quinoline characterization paradigms.
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